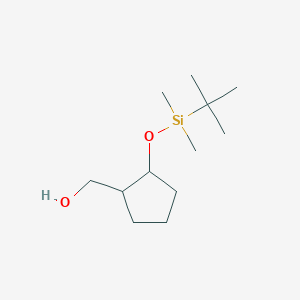
(2-((tert-Butyldimethylsilyl)oxy)cyclopentyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol is an organosilicon compound with the molecular formula C12H26O2Si. This compound is characterized by the presence of a cyclopentane ring substituted with a hydroxymethyl group and a tert-butyldimethylsilyloxy group. It is commonly used in organic synthesis and has applications in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The general synthetic route includes the following steps:
Protection of Hydroxyl Group: The hydroxyl group of cyclopentanemethanol is protected by reacting it with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and purification processes are adapted for industrial-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The tert-butyldimethylsilyl group is stable under a variety of conditions, making it an effective protecting group. The compound can be selectively deprotected under mild acidic or basic conditions, allowing for controlled release of the hydroxyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethanol
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethylamine
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propane
Uniqueness
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to linear or branched analogs. This uniqueness makes it valuable in specific synthetic applications where the cyclopentane ring is required.
Eigenschaften
Molekularformel |
C12H26O2Si |
|---|---|
Molekulargewicht |
230.42 g/mol |
IUPAC-Name |
[2-[tert-butyl(dimethyl)silyl]oxycyclopentyl]methanol |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(11)9-13/h10-11,13H,6-9H2,1-5H3 |
InChI-Schlüssel |
QRELYVHEPVDASS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CCCC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


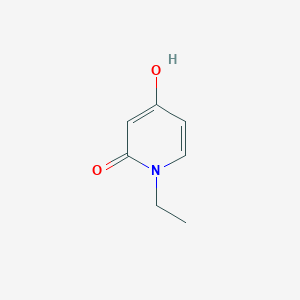
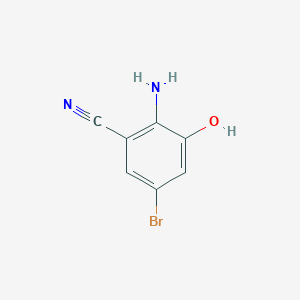
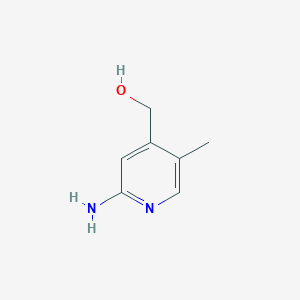

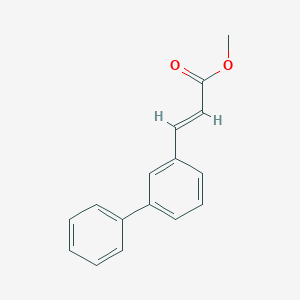
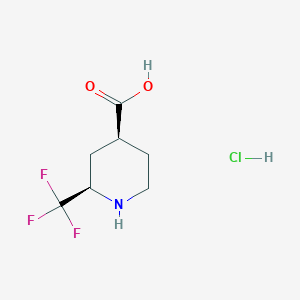
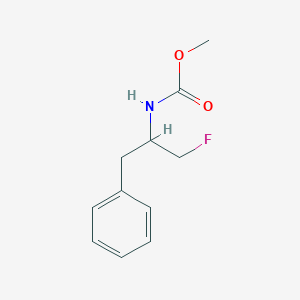
![2-Benzo[b]furancarboxamide,3-amino-7-ethoxy-](/img/structure/B13922423.png)
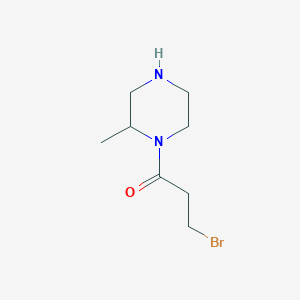

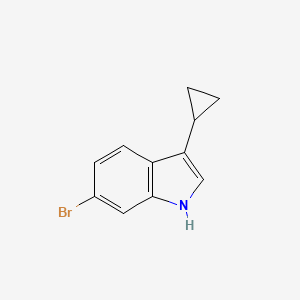
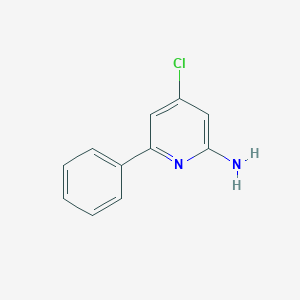
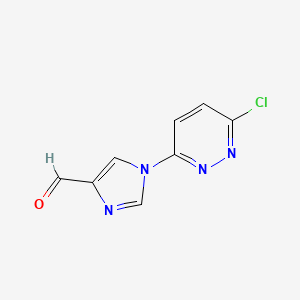
![2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13922465.png)
